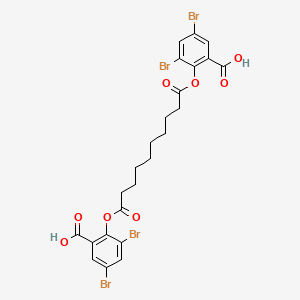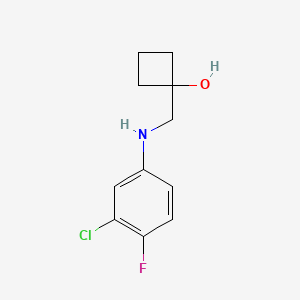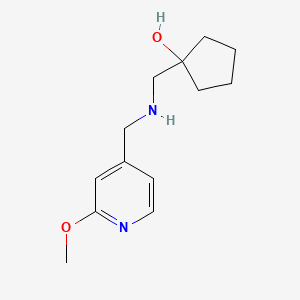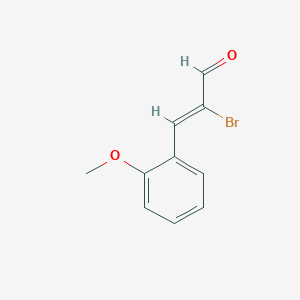
(Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde typically involves the bromination of 3-(2-methoxyphenyl)acrylaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehyde derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It can be employed in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in drug development or catalysis.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-Methoxycinnamaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-3-phenylacrylaldehyde: Similar structure but lacks the methoxy group.
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but lacks the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde enhances its reactivity and allows for unique substitution reactions.
Methoxy Group: The methoxy group increases the compound’s solubility and can influence its interaction with biological targets.
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(Z)-2-bromo-3-(2-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-7H,1H3/b9-6- |
InChI-Schlüssel |
JHXOWSCVIYCJAG-TWGQIWQCSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C(/C=O)\Br |
Kanonische SMILES |
COC1=CC=CC=C1C=C(C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


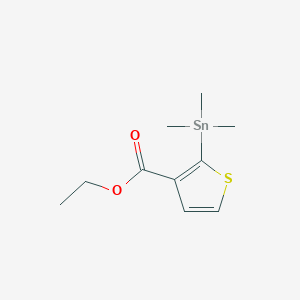
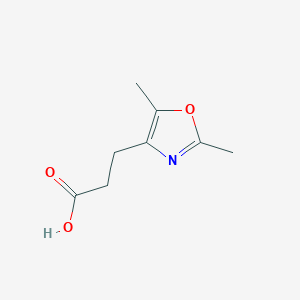
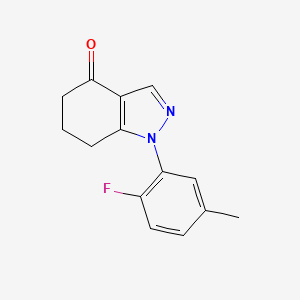
![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
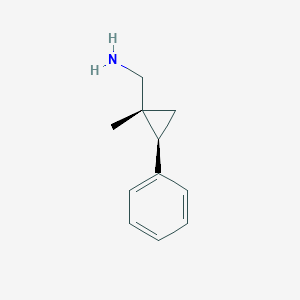
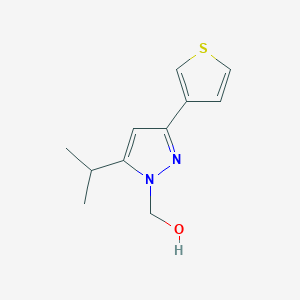
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
